8-(Piperazin-1-ylmethyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

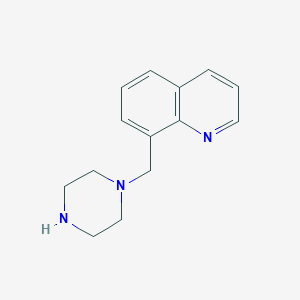

8-(Piperazin-1-ylmethyl)quinoline is a heterocyclic compound that features a quinoline core with a piperazine moiety attached via a methylene bridge.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Piperazin-1-ylmethyl)quinoline typically involves the reaction of quinoline derivatives with piperazine. One common method is the multicomponent Petasis reaction, which allows for the efficient construction of the piperazine-quinoline framework . Additionally, the cyclization of 1,2-diamine derivatives with sulfonium salts and the Ugi reaction are also employed for synthesizing piperazine derivatives .

Industrial Production Methods: Industrial production of this compound often utilizes transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yields and environmentally friendly processes .

化学反応の分析

Types of Reactions: 8-(Piperazin-1-ylmethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

科学的研究の応用

8-(Piperazin-1-ylmethyl)quinoline has a wide range of applications in scientific research:

作用機序

The mechanism of action of 8-(Piperazin-1-ylmethyl)quinoline involves its interaction with specific molecular targets. For instance, it inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of acetylcholine and butyrylcholine . This inhibition can help restore neurotransmitter levels in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s .

類似化合物との比較

Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.

Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.

Comparison: 8-(Piperazin-1-ylmethyl)quinoline is unique due to the combination of the quinoline and piperazine moieties, which imparts distinct biological activities. Unlike quinoline, which primarily exhibits antibacterial properties, the addition of the piperazine moiety enhances its potential as an enzyme inhibitor and broadens its range of applications .

生物活性

8-(Piperazin-1-ylmethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core substituted with a piperazine moiety. The structural formula can be represented as follows:

This compound is notable for its ability to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research has demonstrated that derivatives of quinoline, including this compound, exhibit potent anticancer activity. In vitro studies have shown that these compounds can inhibit the proliferation of several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Amelanotic Melanoma (C32) | 15.2 | Induction of apoptosis |

| Triple-Negative Breast Cancer | 12.4 | PKM2 inhibition |

| Glioblastoma Multiforme (U87) | 18.6 | Cell cycle arrest |

| Lung Cancer (A549) | 10.5 | DNA fragmentation |

The quinoline structure has been linked to enhanced interaction with the PKM2 protein, a key regulator in cancer metabolism, thereby leading to reduced cell viability in treated cultures .

Antibacterial Activity

This compound has also exhibited antibacterial properties. Studies have shown that it can inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Escherichia coli | 32 µg/mL | DNA gyrase inhibition |

| Staphylococcus aureus | 16 µg/mL | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Inhibition of nucleic acid synthesis |

These findings suggest that the compound could serve as a scaffold for developing new antibacterial agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound derivatives. These compounds have shown promise in reducing oxidative stress and protecting neuronal cells in models of Parkinson's disease:

- Mechanism : The compounds act as bifunctional iron chelators, reducing oxidative damage associated with iron overload.

- In Vivo Studies : Animal models treated with these compounds exhibited improved motor function and reduced neurodegeneration compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, particularly PKM2 in cancer cells.

- DNA Interaction : It binds to DNA and disrupts replication processes in bacteria.

- Oxidative Stress Reduction : By chelating iron, it mitigates oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study on lung cancer cells demonstrated a significant reduction in cell viability when treated with concentrations as low as 10 µg/mL, indicating its potency as an anticancer agent .

- In animal models for Parkinson’s disease, treatment with derivatives led to a statistically significant improvement in behavioral assays compared to untreated groups .

特性

IUPAC Name |

8-(piperazin-1-ylmethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSWAYHCOQPTIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。